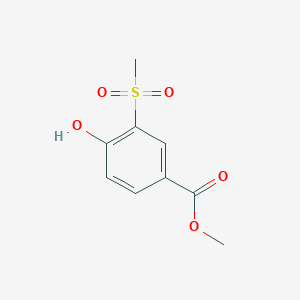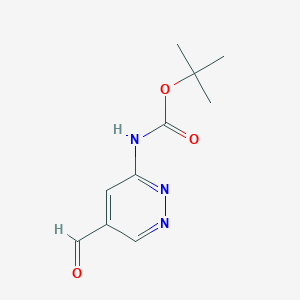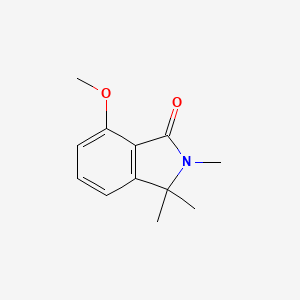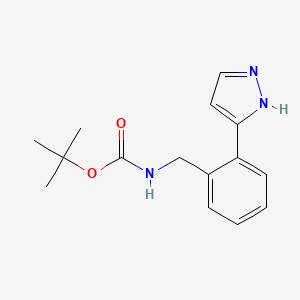![molecular formula C9H15N3S4 B13914851 [(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate](/img/structure/B13914851.png)
[(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate is a complex organic compound with the molecular formula C9H15N3S4 This compound is known for its unique structure, which includes both dithiocarbamate and cyanocarbonimidodithionate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate typically involves a multi-step process. One common method includes the reaction of n,n-dimethyldithiocarbamate with isopropyl cyanocarbonimidodithionate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the final product. The use of catalysts and solvents may also be optimized to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
[(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and amines.
Substitution: Nucleophilic substitution reactions can occur at the carbon or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
[(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: This compound has been studied for its potential antimicrobial properties, particularly against copper-dependent pathogens.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of [(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate involves its interaction with specific molecular targets. The dithiocarbamate group can chelate metal ions, which may disrupt metal-dependent enzymes and pathways. Additionally, the cyanocarbonimidodithionate group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can result in the inhibition of key biological processes, contributing to its antimicrobial and therapeutic effects.
Comparison with Similar Compounds
[(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate can be compared with other similar compounds, such as:
N,N-dimethyldithiocarbamate: Known for its antimicrobial properties, particularly against copper-dependent pathogens.
N,N-dimethylacetamide: A high-polarity solvent used in various chemical reactions and industrial processes.
S-cyanoethyl N,N-diethyl dithiocarbamate: Used in the recovery of gold from ores due to its ability to form stable complexes with gold.
Properties
Molecular Formula |
C9H15N3S4 |
|---|---|
Molecular Weight |
293.5 g/mol |
IUPAC Name |
(N-cyano-C-propan-2-ylsulfanylcarbonimidoyl)sulfanylmethyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C9H15N3S4/c1-7(2)16-8(11-5-10)14-6-15-9(13)12(3)4/h7H,6H2,1-4H3 |
InChI Key |
BFLPVHZOUYCDJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC(=NC#N)SCSC(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13914774.png)
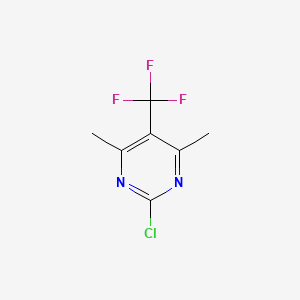
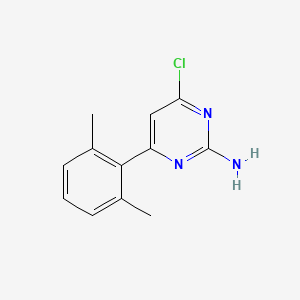

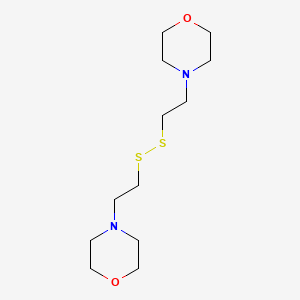
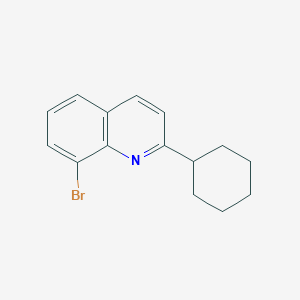
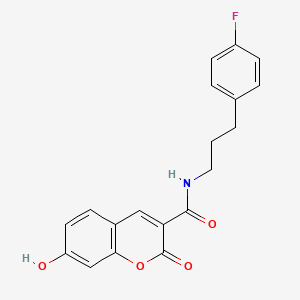
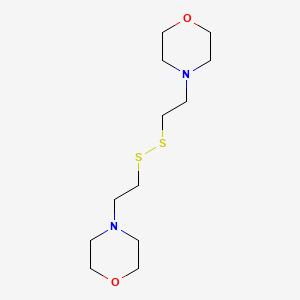
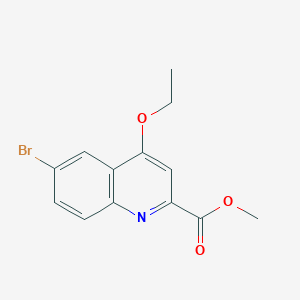
![Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate](/img/structure/B13914837.png)
